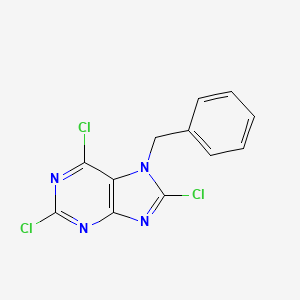

7-Benzyl-2,6,8-trichloro-7H-purine

描述

Overview of Purine (B94841) Core Structure and its Ubiquity in Biological Systems

The purine core is a nitrogen-containing heterocyclic aromatic compound, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.org This fundamental structure is the parent of a large class of molecules, the purines, which are the most widespread nitrogen-containing heterocycles in nature. wikipedia.orgrsc.org Their significance is profoundly underscored by their presence as the building blocks of nucleic acids, DNA and RNA, in the form of adenine (B156593) and guanine (B1146940). rsc.orgnih.gov Beyond their role in genetics, purines are integral to cellular metabolism and signaling. They are key components of energy carriers like adenosine (B11128) triphosphate (ATP), coenzymes, and intracellular signaling molecules. rsc.orgnih.gov The metabolic pathways for synthesizing and breaking down purines are crucial for all living organisms. wikipedia.orgnih.gov

The Role of Halogenated Purine Scaffolds in Advanced Chemical Research

The introduction of halogen atoms onto the purine scaffold dramatically enhances its chemical reactivity and utility in synthetic and medicinal chemistry. nih.gov Halogenated purines, such as dichloropurines and trichloropurines, serve as versatile intermediates. nih.govnih.gov The carbon-halogen bonds are susceptible to nucleophilic substitution and can participate in various metal-catalyzed cross-coupling reactions. researchgate.netnih.govnih.gov This reactivity allows for the systematic and regioselective introduction of a wide range of functional groups, enabling the construction of large libraries of substituted purine derivatives. nih.gov This chemical tractability makes halogenated purines privileged scaffolds in the search for new bioactive molecules, particularly in cancer research where they form the basis for many kinase inhibitors and other therapeutic agents. nih.govcas.cz The specific electronic properties conferred by halogens can also lead to beneficial interactions, such as halogen bonding, within protein binding sites. acs.org

Positioning of 7-Benzyl-2,6,8-trichloro-7H-purine within Modern Purine Chemistry Studies

This compound is a key intermediate in contemporary purine chemistry. The benzyl (B1604629) group at the N7-position provides steric and electronic influence while the three chlorine atoms at the C2, C6, and C8 positions offer multiple, distinct sites for chemical modification. This trichlorinated purine is a highly valuable building block for synthesizing complex, multi-substituted purine derivatives. Its structure allows for a programmed, stepwise functionalization, making it an ideal starting material for creating molecules with precisely tailored properties for various research applications, from medicinal chemistry to the development of chemical probes.

属性

IUPAC Name |

7-benzyl-2,6,8-trichloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3N4/c13-9-8-10(17-11(14)16-9)18-12(15)19(8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGPRIMGGTXGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(N=C(N=C3Cl)Cl)N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572281 | |

| Record name | 7-Benzyl-2,6,8-trichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93702-69-3 | |

| Record name | 7-Benzyl-2,6,8-trichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 7 Benzyl 2,6,8 Trichloro 7h Purine

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Purine (B94841) Core

The electron-deficient nature of the purine ring, further enhanced by three electron-withdrawing chlorine atoms, makes 7-benzyl-2,6,8-trichloro-7H-purine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com This class of reactions provides a fundamental pathway for introducing a wide range of functionalities by displacing the chloro substituents.

Regioselectivity at C-2, C-6, and C-8 Positions of Halopurines

In polyhalogenated purines, the different carbon positions exhibit distinct reactivity towards nucleophiles. For 2,6,8-trichloropurine (B1237924) and its N-substituted derivatives, there is a clear and established order of reactivity for nucleophilic substitution. Experimental evidence consistently shows that the C-6 position is the most electrophilic and therefore the most reactive site for nucleophilic attack. researchgate.net This is followed by the C-2 position, with the C-8 position being the least reactive.

This regioselectivity can be attributed to the electronic properties of the purine ring system. The pyrimidine (B1678525) portion of the purine is generally more electron-deficient than the imidazole (B134444) portion, making the substituents at C-2 and C-6 more labile. Between these two, the C-6 position is preferentially attacked. Studies on analogous compounds like 2,6-dichloropurines confirm that substitution occurs selectively at the C-6 position when reacted with one equivalent of a nucleophile. studfile.net Similar high regioselectivity is observed in related heterocyclic systems like 2,4-dichloroquinazolines, where the C-4 position (analogous to C-6 in purines) is the primary site of substitution. mdpi.com

Theoretical approaches, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can rationalize this observed regioselectivity. In related dichloropyrimidine systems, the LUMO is predominantly distributed at the C-4 position (analogous to C-6), indicating it as the most likely site for nucleophilic attack. wuxiapptec.com This inherent reactivity pattern governs the initial functionalization of the this compound core.

Stepwise Substitution Pathways and Amination Reactions

The differential reactivity of the three chlorine atoms allows for a stepwise substitution pathway, enabling controlled and selective functionalization of the purine scaffold. Amination reactions, in particular, have been studied and demonstrate this sequential displacement.

When this compound is treated with an amine, the first substitution occurs exclusively at the most reactive C-6 position. researchgate.net This yields a 6-amino-7-benzyl-2,8-dichloro-7H-purine derivative. By controlling the stoichiometry of the amine, it is possible to isolate this monosubstituted product.

Further reaction at the C-2 position can be achieved by employing more forcing conditions or an excess of the nucleophile. The final substitution at the C-8 position is the most difficult to achieve and may require harsh conditions, such as using pressure equipment for less reactive amines, to drive the reaction to completion and obtain the fully aminated product. researchgate.net This stepwise approach is crucial for synthesizing purine derivatives with different substituents at the 2, 6, and 8 positions. An example of a related amination is the microwave-assisted synthesis of 6-aminopurine acyclic nucleosides from 6-chloropurine (B14466) precursors. nih.govresearchgate.net

| Step | Reactive Position | Typical Product | Relative Reactivity |

|---|---|---|---|

| 1 | C-6 | 6-substituted-2,8-dichloropurine | High |

| 2 | C-2 | 2,6-disubstituted-8-chloropurine | Medium |

| 3 | C-8 | 2,6,8-trisubstituted purine | Low |

Influence of Substituent Effects on Reactivity in Purine Systems

The reactivity of the purine system is significantly influenced by the nature of the substituents attached to the ring. The three chlorine atoms in the parent compound act as strong electron-withdrawing groups, which activate the entire aromatic system towards nucleophilic attack by lowering its electron density. wikipedia.orgmasterorganicchemistry.com

Once the first substitution has occurred, the newly introduced group can electronically influence the reactivity of the remaining chlorine atoms. For example, if a strong electron-donating group is introduced at the C-6 position, it can alter the inherent regioselectivity of the purine core. Research on the direct C-H cyanation of purines has shown that a C-6 diethylamino group can deactivate the C-8 position and direct subsequent functionalization to the C-2 position. mdpi.com This demonstrates that the electronic character of the substituent at C-6 plays a critical role in modulating the reactivity of the other positions, allowing for a tunable and strategic approach to synthesizing complex purine derivatives. mdpi.comnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Beyond nucleophilic substitution, the chloro groups on this compound serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, and aryl groups onto the purine scaffold.

Suzuki-Miyaura Coupling Protocols for Purine Functionalization

The Suzuki-Miyaura coupling reaction, which couples an organic halide with an organoboron compound, is a highly versatile and widely used method for functionalizing halopurines. researchgate.netyonedalabs.comyoutube.com The reaction is valued for its mild conditions and tolerance of a broad range of functional groups. researchgate.net

For di- and trihalopurines, the Suzuki-Miyaura reaction also proceeds with high regioselectivity, mirroring that of nucleophilic substitution. Studies on 9-benzyl-2,6-dichloropurine show that coupling with one equivalent of a boronic acid occurs selectively at the C-6 position, leaving the C-2 chlorine untouched. studfile.net This allows for the synthesis of 6-aryl or 6-alkenyl derivatives. If an excess of the boronic acid is used, both the C-6 and C-2 positions can be functionalized. studfile.net

The reaction conditions can be tuned to optimize yields for different types of boronic acids. For instance, anhydrous conditions in toluene (B28343) are often superior for electron-rich arylboronic acids, while aqueous DME (1,2-dimethoxyethane) is preferred for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net

| Reactant | Boronic Acid (Equivalents) | Primary Product | Reference |

|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | 1 | 9-Benzyl-2-chloro-6-phenylpurine | studfile.net |

| 9-Benzyl-2,6-dichloropurine | 3 | 9-Benzyl-2,6-diphenylpurine | studfile.net |

Applications of Negishi and Stille Coupling in Purine Derivatization

Other important cross-coupling reactions, such as the Negishi and Stille couplings, have also been applied to the derivatization of chloropurines.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method has been effectively used to create C-C bonds at the C-6 position of the purine ring. Efficient, ligand-free, nickel-catalyzed Negishi couplings of 6-chloropurines with various organozinc halides have been developed, providing 6-alkyl and 6-aryl purines in good to excellent yields at room temperature. rsc.org Palladium-catalyzed versions are also used for coupling alkyl, cycloalkyl, and aryl zinc halides with 6-chloropurine nucleosides. nih.gov

The Stille coupling utilizes an organotin (stannane) reagent to couple with the organohalide. wikipedia.orgorganic-chemistry.org While it is a versatile and effective method for C-C bond formation under mild conditions, its use has become less common compared to the Suzuki coupling due to the toxicity of organotin reagents and byproducts. organic-chemistry.org Nevertheless, it remains a viable strategy for the functionalization of purines and other heterocycles where other methods may fail. wikipedia.org

Sonogashira Coupling Strategies with Halogenated Purines

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. While specific studies on the Sonogashira coupling of this compound are not extensively documented, the reactivity of analogous polyhalogenated purines provides significant insight into potential synthetic strategies.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reactivity of the halogens on the purine ring is expected to follow the general trend for aryl halides: I > Br > Cl. Given that this compound contains only chloro substituents, forcing conditions, such as higher temperatures and the use of more active catalyst systems, may be necessary to achieve successful coupling.

Key to the successful implementation of Sonogashira coupling is the choice of catalyst, ligands, and reaction conditions. For less reactive chlorides, ligands such as bulky, electron-rich phosphines can enhance the catalytic activity of the palladium center.

Table 1: Representative Conditions for Sonogashira Coupling of Halogenated Purines

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature | Observations |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Room Temp. to 100°C | Standard conditions, effective for iodo- and bromo-purines. |

| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80-120°C | Enhanced reactivity for chloro-arenes. |

| Pd₂ (dba)₃ / SPhos | CuI | K₃PO₄ | Toluene | 100-140°C | Effective for challenging couplings of aryl chlorides. |

This table presents generalized conditions based on literature for related compounds and is intended to be representative.

Regioselectivity in Cross-Coupling Reactions of Di- and Trihalopurines

The presence of three halogen atoms on the purine core of this compound raises the critical issue of regioselectivity in cross-coupling reactions. The electronic environment of each carbon atom attached to a chlorine atom differs, leading to a potential hierarchy of reactivity. Generally, the C6 position of the purine ring is the most electrophilic, followed by the C2 and C8 positions.

Studies on related 2,6,8-trichloropurines have shown that the regioselectivity of cross-coupling reactions can be low, often resulting in mixtures of mono-, di-, and trisubstituted products. The precise control of regioselectivity is a significant synthetic challenge and often depends on a subtle interplay of factors including the catalyst, ligands, solvent, and the nature of the coupling partner.

For instance, in Suzuki-Miyaura coupling reactions of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine, mixtures of products were often observed. However, by carefully tuning the reaction conditions, such as using specific palladium catalysts and bases, it is possible to influence the site of the initial coupling. It is generally accepted that the first substitution occurs at the most reactive C6 position. Subsequent substitutions at C2 and C8 require more forcing conditions.

Table 2: Predicted Regioselectivity in Cross-Coupling of this compound

| Position | Relative Reactivity | Rationale |

| C6 | Highest | Most electrophilic position in the purine ring system. |

| C2 | Intermediate | Less electrophilic than C6, but more reactive than C8. |

| C8 | Lowest | Least electrophilic position. |

This table is a predictive model based on the known electronic properties of the purine ring system.

Direct C-H and N-H Functionalization Reactions on the Purine System

Direct C-H and N-H functionalization reactions represent an atom-economical and efficient approach to modify the purine scaffold, avoiding the need for pre-functionalized starting materials.

Direct C-H Arylation Methods for Purine Derivatives

Palladium-catalyzed direct C-H arylation has emerged as a powerful method for the synthesis of aryl-substituted purines. For the purine core, the C8 position is often the most activated for direct C-H functionalization due to its electronic properties.

While specific examples with this compound are scarce, studies on other purine derivatives demonstrate the feasibility of this approach. These reactions typically involve a palladium catalyst, a ligand, and a base. The choice of the directing group on the purine nitrogen can influence the regioselectivity of the arylation. In the case of this compound, the existing chloro substituents would likely be reactive under these conditions, potentially leading to a competition between C-H activation and cross-coupling.

Minisci-Type Functionalizations of Purine Bases and Nucleosides

The Minisci reaction is a radical-based method for the C-H functionalization of heteroaromatics. This reaction is particularly well-suited for the introduction of alkyl and acyl groups onto the electron-deficient purine ring. The reaction typically proceeds via the generation of a nucleophilic radical, which then attacks the protonated, electron-deficient purine core.

Recent developments have expanded the scope of the Minisci reaction to include the direct C-H amidation of purines. nih.gov These reactions can be performed under metal-free conditions, using an oxidant such as ammonium (B1175870) persulfate. nih.gov The regioselectivity of the Minisci reaction on the purine system generally favors the C6 position, which is the most electron-deficient.

Table 3: Reagents for Minisci-Type Functionalization of Purines

| Functional Group | Radical Source | Typical Conditions |

| Alkyl | Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₄ |

| Acyl | Aldehydes | TBHP |

| Amido | Oxamic Acids | (NH₄)₂S₂O₄ |

This table provides examples of radical precursors for the functionalization of the purine core.

Regioselective C-H and N-H Activation Strategies

Achieving regioselectivity in C-H and N-H activation of purines is a key challenge. The use of directing groups can be a powerful strategy to control the site of functionalization. For N-H activation, the N7 and N9 positions of the purine ring are the most common sites for substitution. In the case of this compound, the N7 position is already occupied by a benzyl (B1604629) group.

For C-H activation, as mentioned previously, the C8 position is often the most reactive. However, the development of new catalytic systems continues to provide novel methods for achieving regioselectivity at other positions.

Other Significant Chemical Transformations of this compound

Beyond cross-coupling and direct C-H functionalization, this compound can undergo other important chemical transformations. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated purines. The electron-withdrawing nature of the purine ring system facilitates the displacement of the chloro substituents by various nucleophiles.

The reactivity of the chloro groups in SNAr reactions is expected to follow the same trend as in cross-coupling reactions, with the C6-Cl being the most labile. This allows for the sequential and regioselective introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. For instance, copper-catalyzed amidation reactions have been successfully employed for the synthesis of 6,7,8-trisubstituted purines from related 6-halopurines. nih.gov

Table 4: Potential Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Amines (R-NH₂) | Amino-purines |

| Alkoxides (R-O⁻) | Alkoxy-purines |

| Thiolates (R-S⁻) | Thioether-purines |

This table illustrates the types of products that can be obtained via nucleophilic aromatic substitution.

Further Halogenation Reactions of the Purine Ring System

The purine ring system of this compound is already heavily halogenated. Introducing additional halogen atoms onto the purine core is challenging due to the deactivating effect of the existing chloro-substituents. However, under forcing conditions, electrophilic halogenation could potentially occur at the only available carbon position on the purine ring, C8. It is important to note that the starting material already possesses a chlorine atom at this position. Therefore, further halogenation would likely involve isotopic labeling studies or reactions with other halogens like bromine or iodine, which is not commonly reported for such heavily substituted purines.

The benzyl group, however, presents a more accessible site for halogenation. Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator, could lead to the substitution of one or both of the benzylic protons.

Table 1: Potential Halogenation Reactions and Conditions

| Reagent(s) | Target Site | Potential Product(s) | Reaction Conditions |

| N-Bromosuccinimide (NBS), Benzoyl Peroxide | Benzylic CH₂ | 7-(α-Bromobenzyl)-2,6,8-trichloro-7H-purine | Reflux in CCl₄ |

| N-Chlorosuccinimide (NCS), UV light | Benzylic CH₂ | 7-(α-Chlorobenzyl)-2,6,8-trichloro-7H-purine | Photochemical |

Reduction Reactions of Halogen Substituents in Purines

The chloro substituents on the purine ring can be removed via reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation. The reactivity of the chloro groups towards reduction is expected to follow the order of their susceptibility to nucleophilic attack, which is generally C6 > C2 > C8. Therefore, selective reduction might be achievable by careful control of reaction conditions.

Additionally, the N7-benzyl group is susceptible to cleavage under catalytic hydrogenation conditions (hydrogenolysis). This debenzylation would yield 2,6,8-trichloropurine. The choice of catalyst and reaction conditions can influence the selectivity between dehalogenation and debenzylation. For instance, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source can lead to both dehalogenation and debenzylation.

Table 2: Potential Reduction Products and Conditions

| Reagent(s) | Potential Product(s) | Reaction Conditions |

| H₂, Pd/C, Ethanol | 2,6,8-Trichloropurine and Toluene | Room temperature, 1 atm H₂ |

| H₂, Raney Nickel, Methanol | 7-Benzyl-2,6-dichloro-7H-purine | Controlled temperature and pressure |

| H₂, Pd/C, Triethylamine | 7-Benzylpurine | Elevated temperature and pressure |

Oxidative Reactions of Purine Nucleobases

The this compound molecule has two primary sites for oxidation: the purine ring and the benzylic position of the N7-substituent. The purine ring itself is relatively resistant to oxidation due to its aromaticity and the presence of electron-withdrawing chloro groups.

However, the benzylic C-H bonds are more susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the benzyl group to a benzoyl group, yielding 7-benzoyl-2,6,8-trichloro-7H-purine. Biological oxidation, for instance by cytochrome P450 enzymes, is also known to occur at the benzylic position of N-benzyl compounds, which can lead to dealkylation or the formation of hydroxylated metabolites. nih.gov

Table 3: Potential Oxidation Reactions

| Oxidizing Agent | Target Site | Potential Product |

| Potassium Permanganate (KMnO₄) | Benzylic CH₂ | 7-Benzoyl-2,6,8-trichloro-7H-purine |

| Cytochrome P450 Enzymes | Benzylic CH₂ | 7-(α-Hydroxybenzyl)-2,6,8-trichloro-7H-purine |

Reactions with Carbon Nucleophiles, including Grignard Reagents

The electron-deficient nature of the trichlorinated purine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the three chloro substituents towards nucleophiles is not equal. Studies on 2,6,8-trichloropurine have shown that the order of reactivity for nucleophilic displacement is C6 > C2 > C8. researchgate.net This selectivity is attributed to the electronic effects of the nitrogen atoms in the purine ring system.

Therefore, when this compound is treated with a carbon nucleophile like a Grignard reagent (R-MgX), the substitution is expected to occur preferentially at the C6 position. By using stoichiometric amounts of the Grignard reagent, it may be possible to achieve selective monosubstitution. With an excess of the nucleophile and more forcing conditions, disubstitution and trisubstitution could potentially occur, following the established reactivity order.

Table 4: Predicted Regioselectivity of Nucleophilic Substitution with Grignard Reagents

| Position | Relative Reactivity | Expected Product with 1 eq. RMgX |

| C6 | High | 7-Benzyl-6-alkyl/aryl-2,8-dichloro-7H-purine |

| C2 | Medium | 7-Benzyl-2-alkyl/aryl-6,8-dichloro-7H-purine |

| C8 | Low | 7-Benzyl-8-alkyl/aryl-2,6-dichloro-7H-purine |

Computational and Mechanistic Investigations of 7 Benzyl 2,6,8 Trichloro 7h Purine

Quantum Chemical Calculations and Molecular Modeling of Purine (B94841) Derivatives

Quantum chemical calculations and molecular modeling have become indispensable tools for predicting the behavior of molecules and understanding reaction mechanisms at an electronic level. These methods provide insights into molecular structure, stability, and reactivity, guiding synthetic efforts and the interpretation of experimental results.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity of purine derivatives. DFT calculations can determine various molecular properties and reactivity descriptors that help in understanding the chemical behavior of these compounds. researchgate.net

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A low HOMO-LUMO energy gap is often associated with high chemical reactivity. researchgate.net Other calculated parameters like ionization potential, electron affinity, electronegativity, hardness, and softness provide further insights into the molecule's stability and reactivity. researchgate.net

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Hardness (η) | (I - A) / 2 |

| Softness (S) | 1 / η |

Computational modeling is instrumental in predicting the regioselectivity of reactions such as chlorination in purine systems. The charge distribution on the atoms of the purine ring, which can be calculated using quantum chemical methods, is a key factor in determining the most likely sites for electrophilic or nucleophilic attack. science.org.ge For example, in the synthesis of unsubstituted purine, the charge on the carbon atoms can indicate the position of amination. science.org.ge

By analyzing the calculated electrostatic potential and atomic charges of the purine core, researchers can predict which positions are more susceptible to chlorination. This predictive capability is invaluable for designing synthetic routes that yield the desired chlorinated purine isomer, thereby avoiding tedious separation processes.

Understanding the relationship between the structure of a molecule and its reaction rate is a fundamental aspect of physical organic chemistry. For halogenated purines, computational studies can elucidate how the position and nature of the halogen substituents influence the kinetics of subsequent reactions.

For example, the presence of electron-withdrawing chlorine atoms at the C2, C6, and C8 positions of the purine ring significantly affects its electronic properties and, consequently, its reactivity. DFT calculations can quantify these effects by examining changes in the electron density distribution and the energies of transition states for various reactions. This allows for the establishment of structure-kinetic reactivity relationships, which can be used to predict the reactivity of other halogenated purines without the need for extensive experimental work.

Mechanistic Elucidation of Key Reactions Involving the Purine Core

A detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of purine derivatives. Computational and experimental studies work in tandem to unravel the intricate pathways of these reactions.

The chlorine atoms in 7-Benzyl-2,6,8-trichloro-7H-purine are susceptible to nucleophilic substitution, providing a gateway to a vast array of functionalized purines. The reactivity of the C2, C6, and C8 positions towards nucleophiles can differ, and understanding the factors that govern this regioselectivity is of great interest.

Mechanistic studies, often supported by computational modeling, can shed light on whether these reactions proceed through an SNAr (nucleophilic aromatic substitution) mechanism or other pathways. The stability of the Meisenheimer intermediates, which are key to the SNAr mechanism, can be evaluated using DFT calculations. These studies can help explain the observed regioselectivity and reaction rates.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules. These methods are highly effective for forming carbon-carbon and carbon-heteroatom bonds with halogenated purines. mdpi.com

The reactivity of the different chloro-substituted positions (C2, C6, and C8) in these cross-coupling reactions can be selectively controlled. mdpi.com Mechanistic studies, combining experimental observations with computational modeling, are essential for understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These insights are critical for developing more efficient and selective catalytic systems for the functionalization of the purine core, leading to the synthesis of novel compounds with potential therapeutic applications. mdpi.com

Understanding Radical-Based Functionalization Mechanisms (e.g., Minisci)

The functionalization of heterocyclic compounds through radical-based mechanisms is a cornerstone of modern synthetic chemistry, allowing for the direct introduction of alkyl and acyl groups onto electron-deficient rings. The Minisci reaction, a classic example of such a transformation, typically involves the reaction of a protonated heteroaromatic base with a radical source, such as that generated from the silver-catalyzed oxidative decarboxylation of a carboxylic acid.

For a substrate like this compound, the purine core is rendered significantly electron-deficient by the three strongly electron-withdrawing chlorine atoms. This electronic characteristic makes it an ideal candidate for nucleophilic radical attack. While specific studies on the Minisci functionalization of this exact compound are not prevalent, the mechanism can be inferred from general principles and studies on related purine systems.

The reaction would likely proceed as follows:

Radical Generation: A radical (e.g., an alkyl radical, •R) is generated in the reaction medium.

Nucleophilic Attack: The electron-deficient purine ring is attacked by the nucleophilic radical. In purine systems, the C8 position is a common site for such reactions, although the presence of a chlorine atom at this position in the target molecule introduces competitive pathways. rsc.org Computational studies on purine chlorination have shown that the C8 position is a thermodynamically favored site for substitution. rsc.org

Intermediate Formation: The attack results in the formation of a radical-cation intermediate, which is stabilized by the aromatic system.

Rearomatization: The intermediate is then oxidized and loses a proton to restore the aromaticity of the purine ring, yielding the functionalized product.

Computational studies on the functionalization of pyrimidine (B1678525) and purine have shown that reactions involving radical addition and subsequent hydrogen atom elimination are plausible, involving moderate energy barriers. rsc.org In the case of this compound, the reaction would involve the elimination of a chlorine atom instead of a hydrogen atom at the C2, C6, or C8 positions. The benzyl (B1604629) group at the N7 position serves to protect this nitrogen and direct reactivity towards the carbon atoms of the purine core.

Reaction Mechanism Studies of Purine Adsorption on Surfaces

The interaction of purine derivatives with various surfaces is critical for applications in areas such as biosensing, catalysis, and molecular electronics. The adsorption mechanism of a molecule like this compound on a surface is a complex interplay of its structural and electronic features.

Theoretical and experimental studies on purine adsorption on semiconductor surfaces, such as Germanium (Ge(100)), reveal that the molecule can spontaneously adsorb through dative bonding. acs.org In this mechanism, the lone pair electrons of the ring nitrogen atoms (specifically N1 and N7) are donated to the surface atoms, forming a stable adduct. acs.org For this compound, the N7 position is blocked by the benzyl group, meaning adsorption would likely be dominated by interactions involving other nitrogen atoms (N1, N3, N9) and the π-system of the purine ring.

Investigations into the adsorption of related heterocyclic molecules like pyridine (B92270) on metal surfaces (Cu, Ag, Au, Pt) show that the orientation and bonding nature depend significantly on the substrate. researchgate.net Adsorption can range from weak physisorption, governed by van der Waals forces, to stronger chemisorption, involving covalent bond formation. researchgate.netmdpi.com

The adsorption of this compound can be conceptualized through several potential interaction modes:

Dative Bonding: The lone pairs of the un-substituted ring nitrogens could form dative bonds with Lewis acidic sites on a surface.

π-Stacking: The aromatic benzyl group and the purine ring itself can interact with surfaces via π-π stacking or π-cation interactions.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with nucleophilic sites on a surface.

| Interaction Mode | Description | Relevant Molecular Features | Potential Surface Type |

|---|---|---|---|

| Chemisorption (Dative Bonding) | Formation of a coordinate covalent bond between purine nitrogen lone pairs and surface atoms. acs.org | N1, N3, N9 Nitrogens | Semiconductors (e.g., Ge), Transition Metals (e.g., Pt) |

| Physisorption (π-Interactions) | Non-covalent interaction of the aromatic π-system with the surface. | Purine Ring, Benzyl Group | Graphene, Metals (e.g., Au, Ag) |

| Physisorption (Halogen Bonding) | Interaction of the electron-deficient region on chlorine atoms with electron-rich surface sites. | C2-Cl, C6-Cl, C8-Cl | Surfaces with nucleophilic domains |

| Physisorption (Van der Waals) | General attractive forces due to fluctuating dipoles across the whole molecule. researchgate.net | Entire Molecule | All surfaces |

Theoretical Aspects of Purine Halogenation and Aromaticity

Influence of Halogenation on the Electronic Distribution of Purines

Halogenation profoundly alters the electronic landscape of the purine scaffold. The introduction of three chlorine atoms, as in this compound, has significant inductive and mesomeric effects that modulate the molecule's reactivity and properties. Chlorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the purine ring.

Computational studies on the chlorination of purine bases have confirmed that halogenation significantly impacts the electronic distribution. rsc.org The primary consequences of this electron withdrawal are:

Reduced Basicity: The nitrogen atoms in the purine ring become less basic, as their lone pairs are less available for protonation or donation.

Increased Acidity: Protons on any remaining N-H groups become more acidic.

Activation towards Nucleophilic Attack: The electron density on the ring carbons is substantially decreased, making them more electrophilic and thus more susceptible to attack by nucleophiles. This is the principle that underlies many substitution reactions on halogenated purines.

Modified Reaction Kinetics: The electrostatic potential of the molecule is altered, which plays a key role in dictating the kinetics of further reactions. Studies have shown a good correlation between the rate of chlorination and the atomic charges on the purine ring, highlighting the importance of electrostatic interactions. rsc.org

| Electronic Effect | Description | Consequence for this compound |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of sigma-electron density from the purine ring by the three chlorine atoms. | Greatly increased electrophilicity of ring carbons; reduced basicity of ring nitrogens. |

| Mesomeric Effect (+M) | Donation of lone pair electrons from chlorine into the aromatic π-system. This effect is generally weaker than the inductive effect for halogens. | Minor counteraction to the inductive withdrawal, but the net effect is strong deactivation. |

| Reactivity Modulation | The electron-deficient nature of the ring favors nucleophilic substitution reactions at the C2, C6, and C8 positions. | The molecule is primed for reactions with nucleophiles, where chlorine acts as a leaving group. |

| Electrostatic Potential | Creation of highly positive (electron-poor) regions on the purine ring and negative (electron-rich) regions around the chlorines. | Directs the approach of incoming reactants in subsequent chemical transformations. rsc.org |

Applications and Synthetic Utility of 7 Benzyl 2,6,8 Trichloro 7h Purine in Academic Research

Utilization as a Versatile Synthetic Intermediate and Precursor

The reactivity of the chlorine substituents at the 2, 6, and 8 positions of the purine (B94841) ring makes 7-Benzyl-2,6,8-trichloro-7H-purine an exceptionally useful building block in organic synthesis. The benzyl (B1604629) group at the 7-position provides stability and influences the regioselectivity of subsequent reactions, while the chlorine atoms act as excellent leaving groups for nucleophilic substitution reactions.

Precursor for the Synthesis of Highly Substituted Purine Derivatives

The primary application of this compound in academic research is as a precursor for the synthesis of highly substituted purine derivatives. The differential reactivity of the C2, C6, and C8 positions to nucleophilic attack allows for the sequential and controlled introduction of various functional groups. This step-wise substitution enables the generation of a diverse library of purine analogues with unique substitution patterns.

For instance, researchers have successfully synthesized a range of 7-substituted purines from imidazole (B134444) precursors, highlighting the adaptability of these synthetic routes. mdpi.com While not directly starting from this compound, these methods underscore the general strategies employed to create substituted purines. The synthesis of compounds like 7-benzyl-2-methyl-7H-purine and 7-benzyl-2-butyl-7H-purine demonstrates the feasibility of introducing alkyl groups at the C2 position. mdpi.com

The general synthetic scheme often involves the initial benzylation of a suitable purine precursor, followed by chlorination to yield the trichlorinated intermediate. Subsequent nucleophilic substitution reactions with amines, alcohols, thiols, and other nucleophiles at the 2, 6, and 8 positions lead to the desired polysubstituted purine derivatives.

Scaffold Development for Medicinal Chemistry Research

The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govresearchgate.net this compound serves as an excellent starting point for the development of novel purine-based scaffolds for medicinal chemistry research. nih.gov By systematically modifying the substituents at the 2, 6, and 8 positions, chemists can explore the structure-activity relationships (SAR) of new compounds and optimize their biological activity.

The versatility of this intermediate allows for the creation of diverse molecular architectures. For example, it can be used to synthesize compounds with potential applications as anticancer, antiviral, and anti-inflammatory agents. The development of 2,6,9-trisubstituted purine analogues as potent agents against leukemia exemplifies the potential of this approach. nih.gov The synthesis of these complex molecules often begins with a simpler, functionalized purine core that can be elaborated upon, a role for which this compound is well-suited.

| Derivative Class | Synthetic Transformation | Potential Therapeutic Area |

| 6-Aminopurines | Nucleophilic substitution with amines at C6 | Anticancer, Antiviral |

| 2,6-Disubstituted Purines | Sequential substitution at C2 and C6 | Kinase Inhibition |

| 2,6,8-Trisubstituted Purines | Stepwise substitution at all three positions | Broad-spectrum Antivirals |

Building Block in Combinatorial Chemistry and Chemical Library Synthesis

The demand for large and diverse collections of compounds for high-throughput screening has made combinatorial chemistry an indispensable tool in drug discovery. This compound is an ideal building block for the combinatorial synthesis of purine-based chemical libraries. Its trifunctional nature allows for the rapid generation of a multitude of derivatives by reacting it with a variety of nucleophiles in a parallel or split-and-pool fashion.

This approach enables the efficient exploration of a vast chemical space to identify lead compounds with desired biological activities. The resulting libraries of substituted purines can be screened against various biological targets, accelerating the early stages of drug development.

Studies of Biological Target Interactions and Related Mechanisms

The purine analogues synthesized from this compound are valuable tools for investigating the interactions between small molecules and biological targets. These studies provide insights into the mechanisms of action of potential drugs and can guide the design of more potent and selective inhibitors.

Investigations into Enzyme Inhibition Mechanisms (e.g., Nucleic Acid Metabolism, Purine Nucleoside Phosphorylase)

Many enzymes involved in nucleic acid metabolism and purine salvage pathways are important targets for therapeutic intervention. Purine derivatives synthesized from this compound have been used to study the inhibition mechanisms of such enzymes. For example, purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, and its inhibitors have potential applications in the treatment of T-cell mediated diseases and certain cancers.

By creating a series of substituted purines, researchers can probe the active site of enzymes like PNP, identifying key interactions that are crucial for binding and inhibition. This information is vital for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Receptor Binding Mechanism Studies with Purine Analogs

Purine derivatives are also known to interact with a variety of cell surface receptors, including purinergic receptors. The diverse library of compounds that can be generated from this compound provides a valuable resource for studying receptor binding mechanisms.

These studies help to elucidate the structural requirements for receptor activation or antagonism. By systematically altering the substituents on the purine ring, researchers can map the binding pocket of a receptor and identify the pharmacophoric features necessary for high-affinity binding. This knowledge is crucial for the development of selective receptor agonists and antagonists for the treatment of a wide range of diseases. For instance, the synthesis of 8-amino-substituted purines has been explored for their potential anticancer activities. nih.gov

Research on Interference with Nucleic Acid Synthesis Pathways

Purine analogues are well-established as antimetabolites that can interfere with the synthesis of DNA and RNA. taylorandfrancis.com These compounds can mimic natural purines (adenine and guanine) and disrupt the intricate enzymatic machinery responsible for nucleic acid production. The this compound scaffold is a precursor to molecules designed for this purpose. Although not typically used directly as an inhibitor, its derivatives can be synthesized to target key steps in nucleotide metabolism. aacrjournals.orgresearchgate.net

The rationale for using this scaffold lies in its potential for modification. The chlorine atoms at positions 2, 6, and 8 of the purine ring are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. By strategically replacing these chlorines, researchers can design compounds that:

Inhibit Key Enzymes: Derivatives can be tailored to bind to the active sites of enzymes crucial for nucleic acid synthesis, such as DNA and RNA polymerases or ribonucleotide reductase, thereby halting the production of genetic material.

Act as Chain Terminators: Once metabolized into their corresponding nucleoside triphosphate forms, these analogues can be incorporated into growing DNA or RNA chains. Lacking the necessary functional groups for further elongation (like a 3'-hydroxyl group, depending on the attached sugar moiety), they can cause premature termination of the chain.

Induce Mutations: Incorporation of a modified base can disrupt the normal Watson-Crick base pairing, leading to errors during DNA replication and transcription. wikipedia.org

The parent compound, 2,6,8-trichloropurine (B1237924), has been shown to inhibit halogenation during the biosynthesis of chlortetracycline (B606653) by Streptomyces aureofaciens, demonstrating that even simple chlorinated purines can interfere with metabolic pathways. chemicalbook.com The N7-benzyl group in this compound serves a dual purpose: it protects the N7 position from unwanted reactions and provides a lipophilic character that can influence the molecule's transport across cell membranes and its interaction with protein targets.

Elucidation of Structure-Activity Relationships (SAR) in Purine Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. acs.org this compound is an ideal starting material for generating compound libraries for SAR studies due to its distinct and modifiable features. aacrjournals.orgnih.gov

Key structural features for SAR exploration include:

The Purine Core: This heterocyclic system is a well-known "privileged scaffold," meaning it can bind to a wide range of biological targets.

C2, C6, and C8 Positions: The three chlorine atoms provide reactive handles for introducing diverse substituents. Researchers can systematically replace each chlorine with different chemical groups (e.g., amines, thiols, alkoxides, aryl groups) to probe the steric and electronic requirements of a biological target. nih.govresearchgate.netnih.gov This regioselective modification is crucial for determining which position on the purine ring is most important for activity.

N7-Benzyl Group: While often a protecting group, the benzyl moiety itself can be part of the pharmacophore. nih.gov Modifications to the phenyl ring (e.g., adding substituents) can fine-tune the compound's properties, such as solubility, and introduce new interactions with a target protein. nih.gov

For instance, studies on other purine series have shown that modifications at the C2 and C6 positions can dramatically alter selectivity for different adenosine (B11128) receptors. nih.gov Similarly, creating a library of derivatives from 7-benzyl-2,6,8-trichloropurine allows for systematic screening to identify compounds with enhanced potency or selectivity for a specific enzyme or receptor. nih.gov This methodical approach is essential for optimizing lead compounds in drug discovery.

Exploration of Molecular Recognition and Aggregation Phenomena

Molecular recognition—the specific interaction between two or more molecules through non-covalent forces—is at the heart of nearly all biological processes. nih.gov Purine systems are masters of molecular recognition, primarily through hydrogen bonding and π-π stacking interactions. wikipedia.org this compound and its derivatives are valuable tools for studying these phenomena.

The key molecular features contributing to these studies are:

Aromatic System: The fused purine ring and the N7-benzyl group create an extensive aromatic surface area, promoting strong π-π stacking interactions with other aromatic systems, such as those found in protein side chains (e.g., phenylalanine, tyrosine, tryptophan) or within nucleic acid structures.

Hydrogen Bonding Potential: While the chlorine atoms are not strong hydrogen bond acceptors, they can be replaced by groups (like amines or hydroxyls) that are. This allows for the design of molecules that can specifically recognize and bind to target sites through defined hydrogen bond networks. nih.gov

Tunable Electronics: The electron-withdrawing nature of the chlorine atoms significantly alters the electronic properties of the purine ring. This electronic tuning can modulate the strength of π-π stacking and other non-covalent interactions.

These properties make derivatives of 7-benzyl-2,6,8-trichloropurine suitable for investigating complex biological assemblies, such as the formation of G-quadruplexes in telomeres, which are stabilized by stacked guanine (B1146940) tetrads. wikipedia.org By incorporating a modified purine into a DNA sequence, researchers can study how these non-canonical structures form and how they are recognized by cellular proteins.

Role in Chemical Biology and Advanced Interdisciplinary Research

In the interdisciplinary field of chemical biology, small molecules are used to probe and manipulate biological systems. This compound serves as a versatile scaffold for constructing such molecular tools.

Development of Chemical Biology Tools and Probes

A chemical probe is a molecule designed to interact with a specific biological target, allowing for its study in a complex environment. The synthetic accessibility of 7-benzyl-2,6,8-trichloropurine makes it an excellent starting point for creating custom probes. nih.govnih.gov

The reactive chlorine atoms at the C2, C6, and C8 positions can be sequentially replaced to attach various functional tags:

Fluorescent Dyes: Attaching a fluorophore creates a probe that can be used to visualize the location of a target protein or nucleic acid within a cell using fluorescence microscopy. nih.govresearchgate.net

Biotin (B1667282) Tags: Incorporating a biotin molecule allows for the isolation of a target protein and its binding partners from a cell lysate through affinity purification (e.g., pull-down assays).

Cross-linking Agents: Photo-reactive groups can be introduced to permanently link the probe to its target upon exposure to UV light, enabling the identification of binding sites.

These probes are instrumental in answering fundamental biological questions about where proteins are located, what other molecules they interact with, and how their activity is regulated. The ability to systematically modify the purine core allows for the creation of highly specific and minimally perturbing probes. nih.govresearchgate.net

Applications in Nucleic Acid Interaction Studies and Modifications

Introducing modified bases into DNA and RNA oligonucleotides is a powerful strategy for studying their structure, function, and interactions. nih.govresearchgate.net Derivatives of 7-benzyl-2,6,8-trichloropurine can be converted into phosphoramidites, the building blocks used in automated DNA/RNA synthesis, allowing for their site-specific incorporation into nucleic acid chains.

These modified oligonucleotides can be used to:

Probe DNA/RNA Structure: A bulky or fluorescent purine analogue can report on the local environment within a nucleic acid, helping to elucidate complex structures like hairpins, triplexes, or G-quadruplexes. nih.govnih.gov

Study Protein-Nucleic Acid Interactions: By placing a modified purine at a protein binding site, researchers can investigate the specific contacts required for recognition. The modification can either enhance or disrupt binding, providing insights into the recognition mechanism. researchgate.net

Investigate DNA Repair Mechanisms: Oligonucleotides containing a modified base can be used as substrates to study how DNA repair enzymes recognize and remove damaged or unnatural bases.

The versatility of the trichloropurine scaffold allows for the creation of a wide array of modified nucleosides, each designed to answer a specific question about nucleic acid biology. researchgate.net

Research into Modulators of Protein-Protein Interactions

Protein-protein interactions (PPIs) are central to cellular signaling and function, but they represent challenging drug targets due to their large and often flat binding interfaces. nih.govrsc.org Small molecules that can disrupt or stabilize these interactions are of great interest as potential therapeutics.

The purine scaffold is considered a "privileged structure" in drug discovery and is an attractive starting point for designing PPI modulators. Libraries of compounds derived from 7-benzyl-2,6,8-trichloropurine can be synthesized and screened for PPI-modulating activity.

The rationale is based on several factors:

Three-Dimensional Diversity: The ability to introduce three different substituents at the C2, C6, and C8 positions allows for the creation of molecules with complex three-dimensional shapes that can better match the topology of a PPI interface.

Mimicking Hotspots: The benzyl group and other substituents can be designed to mimic the side chains of key amino acids ("hotspots") that are critical for the protein-protein interaction.

Scaffold for Fragment-Based Discovery: The core purine can serve as an anchor fragment that binds to a pocket at the PPI interface. The substituents can then be grown or modified to extend into adjacent regions, increasing affinity and specificity.

While direct modulation of PPIs by 7-benzyl-2,6,8-trichloropurine itself is not documented, its value lies in its potential as a versatile building block for creating novel chemical entities aimed at this important class of drug targets. nih.gov

Interactive Data Tables

Table 1: Research Applications of the this compound Scaffold

| Research Area | Key Structural Features Utilized | Research Goal & Rationale |

| Interference with Nucleic Acid Synthesis | C2, C6, C8-Chloro groups | Serve as precursors for antimetabolites that can inhibit key enzymes or act as chain terminators in DNA/RNA synthesis. taylorandfrancis.comchemicalbook.com |

| Structure-Activity Relationships (SAR) | C2, C6, C8-Chloro groups; N7-Benzyl group | Enables systematic modification at three distinct positions to build compound libraries and determine the structural requirements for biological activity. aacrjournals.orgnih.gov |

| Molecular Recognition & Aggregation | Aromatic Purine Core; N7-Benzyl Group | The extended π-system facilitates studies of π-π stacking, while substitution of chlorines allows for tuning of hydrogen bonding for recognition studies. |

| Chemical Biology Probes | C2, C6, C8-Chloro groups | Reactive sites for attaching functional tags like fluorophores or biotin to visualize, track, or isolate biological targets. nih.govnih.gov |

| Nucleic Acid Modifications | Entire Scaffold | Can be converted to a phosphoramidite (B1245037) and incorporated into DNA/RNA to probe structure and interactions with proteins. nih.govnih.gov |

| Protein-Protein Interaction (PPI) Modulation | Purine Scaffold; C2, C6, C8-substituents | Acts as a versatile 3D scaffold for building libraries of potential small-molecule modulators to target large PPI interfaces. nih.govrsc.org |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Benzyl-2,6,8-trichloro-7H-purine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution at the purine core, leveraging benzylation strategies (e.g., benzoyl chloride/NaH in anhydrous DMF at room temperature) . Optimize chlorination steps using POCl₃ with catalytic N,N-dimethylformamide. Monitor reaction progress via TLC and HPLC, adjusting stoichiometry, temperature (40–80°C), and solvent polarity (e.g., dichloromethane vs. THF) to maximize yield . Use Design of Experiments (DoE) to identify critical factors (e.g., time, reagent ratios) and reduce byproduct formation .

Q. How can spectroscopic and crystallographic techniques resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : Combine UV-Vis (λmax ~260–280 nm for chloropurines) and FT-IR (C-Cl stretching at 750–550 cm⁻¹) for preliminary identification . For definitive confirmation, perform single-crystal X-ray diffraction (SC-XRD): Grow crystals via slow evaporation in ethanol/chloroform mixtures. Refine data (e.g., using SHELX) to analyze bond angles, dihedral deviations (e.g., 0.0089 Å RMSD in fused-ring systems), and intermolecular interactions (N–H⋯F, C–H⋯F) stabilizing the lattice . Compare with computed DFT geometries to validate deviations .

Q. What experimental protocols ensure stability and reproducibility in handling this compound under laboratory conditions?

- Methodological Answer : Store the compound in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of chlorinated sites. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC-MS analysis to track degradation products (e.g., dechlorinated intermediates). Use lyophilization for long-term storage of aqueous stock solutions. Document solvent-dependent stability (e.g., DMSO > acetonitrile > water) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and trapping experiments to identify rate-determining steps (e.g., oxidative addition vs. transmetallation in Pd-catalyzed reactions). Use Hammett plots to correlate electronic effects of substituents on the benzyl group with reaction rates. Monitor intermediates via in situ NMR or Raman spectroscopy . Compare with computational models (e.g., DFT transition-state analysis) to validate proposed mechanisms .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Reconcile discrepancies by standardizing assay conditions:

- Control Variables : Cell line (HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time (24–72 hrs).

- Data Normalization : Use Z-factor scoring to evaluate assay robustness and eliminate false positives .

- Meta-Analysis : Apply QSAR models to identify structural descriptors (e.g., Cl substituent positions) correlating with activity outliers .

Q. How can computational modeling predict and optimize the physicochemical properties of this compound?

- Methodological Answer : Use COMSOL Multiphysics or Gaussian to simulate solubility (logP), pKa (chloropurine acidity), and membrane permeability (MD simulations). Train machine learning models on datasets of analogous purines to predict bioavailability. Validate with experimental partition coefficients (octanol/water) and DSC/TGA for thermal stability .

Theoretical and Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。